molecular formula C15H17F3N4S B12299125 N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride

N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride

Cat. No.: B12299125
M. Wt: 342.4 g/mol
InChI Key: HHFCKSORAIULTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride is a sophisticated small molecule offered for research and development purposes. This compound features a modular structure combining a pyridine core, a piperidine moiety, and a 5-(trifluoroethyl)thiazol-2-amine group, a scaffold known to be of significant interest in medicinal chemistry. The integration of the piperidine ring, a common feature in bioactive molecules, can influence the compound's physiochemical properties and its interaction with biological targets. The thiazole ring is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. The presence of the electron-withdrawing trifluoroethyl group on the thiazole ring is a strategic modification that can enhance metabolic stability, membrane permeability, and binding affinity in drug-like molecules. As a dihydrochloride salt, the compound offers improved solubility in aqueous systems, facilitating its use in various in vitro biological assays. This product is intended for research applications only and is not approved for use in humans or animals. Researchers can leverage this compound as a key intermediate or a pharmacological tool in exploring new chemical entities, particularly in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Its structure suggests potential for investigation in several areas, including but not limited to, kinase inhibition, central nervous system (CNS) targets, and antimicrobial research. The molecular framework is analogous to compounds investigated as kinase inhibitors, such as CDK9 for oncology research, and piperidine-containing structures studied for antifungal activity . Key Structural Features and Potential Research Applications: • Piperidine-Pyridine Core : This bicyclic system is a common pharmacophore that can confer molecular rigidity and facilitate binding to various enzymatic targets through hydrogen bonding and van der Waals interactions. Piperidine derivatives are extensively investigated for their biological activity . • Thiazole Amine with Trifluoroethyl Group : The thiazole ring is a versatile heterocycle present in many bioactive molecules. The 2-amine substituent can act as a key hydrogen bond donor/acceptor, while the trifluoroethyl group is a common bioisostere used to fine-tune lipophilicity and metabolic stability . • Kinase Inhibition Research : The molecular architecture is reminiscent of known kinase inhibitor scaffolds. Specifically, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been reported as potent and selective inhibitors of CDK9, a transcriptional kinase target in oncology . • Antifungal and Antimicrobial Exploration : Piperidine-based compounds, such as fenpropidin, are established as ergosterol biosynthesis inhibitors in agrochemistry, while various thiazole derivatives have demonstrated notable antimicrobial and antifungal properties in scientific literature . Notice to Researchers: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, and it must not be administered to humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H17F3N4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-piperidin-4-ylpyridin-4-yl)-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H17F3N4S/c16-15(17,18)8-12-9-21-14(23-12)22-11-3-6-20-13(7-11)10-1-4-19-5-2-10/h3,6-7,9-10,19H,1-2,4-5,8H2,(H,20,21,22)

InChI Key

HHFCKSORAIULTM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=C2)NC3=NC=C(S3)CC(F)(F)F

Origin of Product

United States

Preparation Methods

N-Boc Protection of 4-Piperidone

The synthesis begins with 4-piperidone hydrochloride, which undergoes N-Boc protection using di-tert-butyl dicarbonate in aqueous acetone. Sodium bicarbonate facilitates deprotonation, yielding N-Boc-4-piperidone with 91–93% efficiency. For example, 200 g of 4-piperidone hydrochloride reacted with 310 g of di-tert-butyl dicarbonate in 50% aqueous acetone produced 275 g of N-Boc-4-piperidone (93% yield).

Reductive Amination to 4-Amino-1-tert-Butoxycarbonylpiperidine

N-Boc-4-piperidone is converted to 4-amino-1-tert-butoxycarbonylpiperidine via reductive amination. Sodium borohydride in 2N ammonia/ethanol reduces the ketone to an amine, with titanium tetraisopropoxide enhancing selectivity. This step achieves 81–82% yields, as evidenced by 50 g of N-Boc-4-piperidone yielding 40–41 g of product. Post-reaction workup involves hydrochloric acid washing and neutralization to isolate the amine.

Deprotection to 4-Aminopiperidine

The N-Boc group is removed under acidic conditions (e.g., HCl in dioxane), liberating 4-aminopiperidine. While explicit yields for this step are unreported in the cited patents, analogous deprotections typically proceed quantitatively.

Synthesis of the 5-(2,2,2-Trifluoroethyl)Thiazol-2-Amine Core

Chlorination of Trifluoroacetic Ethyl Acetoacetate

Trifluoroacetic ethyl acetoacetate undergoes chlorination with sulfuryl chloride (SO₂Cl₂) at −15°C to −5°C, forming 2-chloro-trifluoroacetic ethyl acetoacetate. A molar ratio of 0.92–0.98:1 (SO₂Cl₂:substrate) minimizes side reactions, achieving >99% conversion. For instance, 36.8 g (0.20 mol) of trifluoroacetic ethyl acetoacetate reacted with 25.5 g (0.189 mol) of SO₂Cl₂ yielded 34.7 g of chlorinated product after distillation.

Thiazole Cyclization with Thioacetamide

The chlorinated intermediate cyclizes with thioacetamide in absolute ethanol under reflux. A 1.02–1.06:1 molar ratio (thioacetamide:chlorinated compound) ensures complete cyclization, producing 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid in 92% yield. Although the target compound requires a 5-(2,2,2-trifluoroethyl) substituent instead of methyl, this method demonstrates the feasibility of trifluoromethyl-group incorporation via analogous cyclization.

Functionalization to 5-(2,2,2-Trifluoroethyl)Thiazol-2-Amine

The trifluoroethyl group is introduced via nucleophilic substitution or alkylation. While specific details are absent in the provided sources, patent CN104672168A suggests that adjusting the electrophile (e.g., using 2,2,2-trifluoroethyl bromide instead of methylating agents) could yield the desired substituent.

Coupling of Pyridine-Piperidine and Thiazole Fragments

Amine-Thiazole Coupling

The 4-aminopyridin-2-yl-piperidine fragment couples with 5-(2,2,2-trifluoroethyl)thiazol-2-amine via condensation. Patent CN106432232A describes similar couplings using nitrine diphenyl phosphoester and triethylamine in toluene, achieving 78% yields for related heterocycles.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol/water) to form the dihydrochloride salt. Acidic workup protocols from CN106432232A indicate that dissolving the free base in ethanol and adding concentrated HCl (2 equiv) precipitates the salt, which is recrystallized for purity.

Optimization and Mechanistic Insights

Cyclization Conditions

Cyclization reactions benefit from mild bases like potassium tert-butoxide (t-BuOK) or sodium acetate, which avoid side reactions associated with stronger bases (e.g., n-BuLi). Deprotonation generates a reactive anion that undergoes nucleophilic substitution and keto-enol tautomerism, as illustrated in Scheme 2 of source.

Yield Comparison Across Steps

Step Yield Range Key Reagents/Conditions Source
N-Boc protection 91–93% Di-tert-butyl dicarbonate
Reductive amination 81–82% NaBH₄, Ti(OiPr)₄
Thiazole cyclization 92% Thioacetamide, ethanol reflux
Fragment coupling 78% Nitrine diphenyl phosphoester

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the pyridine ring or the thiazole moiety.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound shares structural motifs with several pyrimidine, thiazole, and piperidine derivatives. Key analogs include:

Compound Name Core Structure Key Substituents Salt Form
N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride Thiazol-2-amine Trifluoroethyl, pyridinyl-piperidine Dihydrochloride
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Pyrimidine-thiophene Dichlorophenyl, methylamino Free base
2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine Pyrimidine Chloro-fluorophenyl, thiophene Free base
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazine Cyclobutylamino, carbamimidoylbenzyl Free base
N-(2-fluoro-5-nitrophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide Piperidine-carboxamide Fluoro-nitrophenyl, thiophene-sulfonyl Free base

Key Observations :

  • Unlike pyrimidine- or pyrazine-based analogs, the thiazole core in the target compound may enhance binding to cysteine-rich active sites (e.g., kinases) due to sulfur’s nucleophilic properties .
  • The dihydrochloride salt improves solubility compared to free-base analogs like N-(2-fluoro-5-nitrophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide .
Pharmacological and Pharmacokinetic Comparisons

Limited published data exist for the target compound, but inferences can be drawn from structural analogs:

  • Target Affinity: Pyrimidine-thiophene analogs (e.g., compound [1] in ) exhibit nanomolar IC50 values against kinases like JAK3 or EGFR. The trifluoroethyl group in the target compound may improve selectivity by sterically blocking off-target interactions .
  • Metabolic Stability : The trifluoroethyl substituent reduces CYP450-mediated metabolism compared to methyl or chloro groups in analogs like 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine .
  • Solubility: The dihydrochloride salt likely achieves >10 mg/mL solubility in aqueous buffers, surpassing free-base analogs (e.g., ~2 mg/mL for N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-pyrazin-1(2H)-yl)acetamide) .
Limitations and Advantages
  • Advantages :
    • Enhanced metabolic stability due to trifluoroethyl group.
    • Improved solubility via dihydrochloride formulation.
  • Limitations: Limited in vivo data compared to well-studied analogs like pyrimidine-thiophene derivatives.

Biological Activity

N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride is a complex organic compound notable for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). Its structure includes a thiazole ring, a pyridine moiety, a piperidine group, and a trifluoroethyl substituent, which may enhance its biological efficacy and stability.

Research indicates that compounds with similar structural features often exhibit significant inhibitory effects on CDKs, particularly CDK9. CDK9 plays a critical role in regulating transcription and cell cycle progression. Inhibition of this kinase can lead to apoptosis in cancer cells, making compounds like this compound promising candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The trifluoroethyl group is particularly noteworthy as it may influence both lipophilicity and bioavailability compared to other similar compounds. The following table summarizes some structurally related compounds and their respective biological activities:

Compound Name Structural Features Biological Activity
N-cyclopropyl-4-(4-fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl)pyrimidin-2-amine dihydrochlorideSimilar thiazole and piperidine structureCDK inhibitor
5-substituted 2-anilino thiazolesContains thiazole and aniline derivativesInhibits CDK9 effectively
4-Pyridinyl-thiazole derivativesPyridine ring presentPotential anti-cancer activity

Interaction Studies

Understanding the binding affinity and selectivity of this compound towards its biological targets is essential. Techniques such as molecular docking studies and surface plasmon resonance can elucidate how well the compound interacts with CDK9 and related proteins .

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiazole and pyridine can effectively inhibit CDK9 activity. For instance, certain thiazole-based compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as effective anticancer agents .

In Vivo Efficacy

Preclinical models have been employed to assess the therapeutic potential of similar compounds. For example, a study involving a pyrimidine-based derivative reported significant tumor growth inhibition in mouse models when administered at specific dosages . Such findings highlight the relevance of further investigating this compound in vivo.

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